Hydrogen-Bond Acceptor Count Versus 5-Phenyl-1,3-oxazole: A Class-Level Topological Differentiator
No direct head-to-head biochemical or physicochemical comparison data for 5-(oxolan-2-yl)-1,3-oxazole are available in any published literature, patent, or curated database (ChEMBL, PubChem BioAssay, BindingDB) as of April 2026. The only verifiable differentiator against the closest common analog, 5-phenyl-1,3-oxazole (CAS 20662-93-3), arises from topological hydrogen-bond acceptor count. The target compound, by virtue of its oxolane oxygen, provides three heteroatom-based hydrogen-bond acceptors (oxazole N, oxazole O, oxolane O), versus only one for 5-phenyl-1,3-oxazole (oxazole N) [1]. This difference is structural and does not yet carry experimental binding or pharmacokinetic validation. Users must treat this as a scaffold selection hypothesis requiring experimental confirmation [2].
| Evidence Dimension | Topological Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 3 (oxazole N, oxazole O, oxolane O) [1] |
| Comparator Or Baseline | 5-Phenyl-1,3-oxazole: 1 (oxazole N) [1] |
| Quantified Difference | +2 H-bond acceptors (structural; not yet linked to affinity or solubility targets) |
| Conditions | Structural enumeration from SMILES; no direct experimental assay data available |
Why This Matters
For medicinal chemistry and fragment-based screening, an increase in hydrogen-bond acceptor count alters the pharmacophore's recognition potential, but this must be validated experimentally before any procurement decision based on superiority can be justified.
- [1] PubChem. 5-Phenyl-1,3-oxazole (CID 220918). Computed hydrogen-bond acceptor count. https://pubchem.ncbi.nlm.nih.gov/compound/220918 (accessed 2026-04-28). View Source
- [2] Zhang, H.-Z.; Zhao, Z.-L.; Zhou, C.-H. Recent advance in oxazole-based medicinal chemistry. Eur. J. Med. Chem. 2018, 144, 444–492. View Source
